molecular formula C14H14N2OS B11100770 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone CAS No. 361470-80-6

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone

Cat. No.: B11100770
CAS No.: 361470-80-6
M. Wt: 258.34 g/mol
InChI Key: MXNDLBXVKZKIKI-UHFFFAOYSA-N
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Description

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone is a complex organic compound with the molecular formula C14H14N2OS. This compound features a unique structure that includes a cyclopenta[b]thieno[3,2-e]pyridine core, which is fused with a cyclopropyl group and a methanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclopenta[b]thieno[3,2-e]pyridine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the creation of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group and the methanone moiety. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

361470-80-6

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-cyclopropylmethanone

InChI

InChI=1S/C14H14N2OS/c15-11-9-6-8-2-1-3-10(8)16-14(9)18-13(11)12(17)7-4-5-7/h6-7H,1-5,15H2

InChI Key

MXNDLBXVKZKIKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4CC4

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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